molecular formula C19H20N4O4S2 B2801027 1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034331-70-7

1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

カタログ番号: B2801027
CAS番号: 2034331-70-7
分子量: 432.51
InChIキー: INYZCSWMMIKIGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of this compound are gp120 and gp41 of HIV-1 . These are key proteins involved in the HIV-1 infection process. The gp120 protein is responsible for binding to the CD4 receptor on host cells, while gp41 facilitates the fusion of the viral and host cell membranes .

Mode of Action

This compound, also known as FD028 , is a small-molecule HIV-1 inactivator . It was designed by conjugating FD016 (an analog of NBD-556, a gp120-CD4 binding inhibitor) with FD017 (an analog of 11d, an HIV-1 fusion inhibitor) . FD028 inactivates cell-free virions at a moderate nanomolar concentration by targeting both HIV-1 gp120 and gp41 .

Biochemical Pathways

The compound interferes with the normal function of the gp120 and gp41 proteins, thereby disrupting the HIV-1 infection process. By blocking the interaction between gp120 and the CD4 receptor, as well as the action of gp41, FD028 prevents the virus from entering host cells . This effectively inhibits the replication cycle of the virus.

Pharmacokinetics

It is noted that small-molecule agents like fd028 have advantages such as fast production, low cost, good stability, and oral availability .

Result of Action

The result of FD028’s action is the inactivation of cell-free virions, which potentially reduces the impact of viral infection on cells . Moreover, FD028 has broad-spectrum inhibition and inactivation activity against HIV-1 resistant strains and primary isolates of different subtypes without significant cytotoxicity .

生物活性

The compound 1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features several key moieties:

  • Thiazolidinone ring : Known for its diverse biological activities.
  • Piperidine : Often associated with various pharmacological effects.
  • Imidazolidine dione : Contributes to the compound's potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of compounds containing imidazolidine and thiazolidinone structures has been explored in vitro. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of reactive oxygen species (ROS) levels .

Enzyme Inhibition

Several studies have reported that derivatives similar to the target compound exhibit strong inhibitory effects on enzymes such as acetylcholinesterase and urease. For example, compounds with similar scaffolds demonstrated IC50 values as low as 0.63 µM against urease, indicating potent enzyme inhibition .

Case Studies

  • Antimicrobial Screening : A study synthesized various thiazolidinone derivatives and tested their antimicrobial activity against a panel of bacteria. The most active compounds were identified based on their minimum inhibitory concentrations (MICs), showing promising results against resistant strains .
  • Anticancer Activity Assessment : In vitro assays were conducted on cancer cell lines where the compound exhibited significant cytotoxic effects. The cell viability was assessed using MTT assays, revealing a dose-dependent response .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase using spectrophotometric methods. The results indicated that it could serve as a lead compound for developing new inhibitors for neurodegenerative diseases .

Data Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialSalmonella typhiModerate activity
AntimicrobialBacillus subtilisStrong activity
AnticancerVarious cancer cell linesCytotoxicity observed
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.63 µM

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones possess antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Properties : There is ongoing research into the anticancer effects of thiazolidinone derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the importance of structural modifications in enhancing anticancer efficacy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders:

  • Aldose Reductase Inhibition : Research indicates that compounds derived from thiazolidinones can inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition is crucial as it may help mitigate the effects of diabetes-related oxidative stress .

Structure-Activity Relationship Studies

Studies focusing on structure-activity relationships (SAR) have been pivotal in understanding how modifications to the thiazolidinone core affect biological activity. For example:

  • Modification Effects : Variations in substituents on the thiazolidinone ring have been shown to significantly alter the potency and selectivity of these compounds against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazolidinone derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines revealed that specific derivatives of thiazolidinones exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest, providing insights into their potential as anticancer therapeutics.

Data Table: Summary of Biological Activities

PropertyActivity LevelReference
AntimicrobialModerate to High
AnticancerHigh
Aldose Reductase InhibitionPotent

特性

IUPAC Name

1-[1-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c24-15(10-22-17(26)12-29-19(22)28)20-8-6-13(7-9-20)21-11-16(25)23(18(21)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYZCSWMMIKIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C(=O)CSC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。